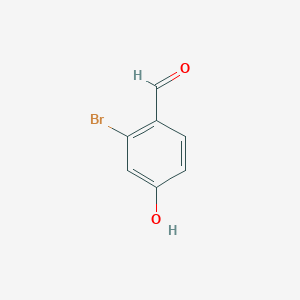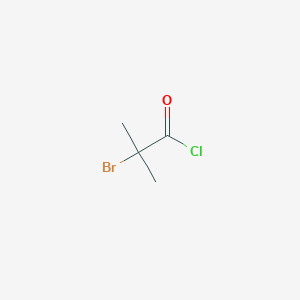
Chlorure de 2-bromo-2-méthylpropanoyle
Vue d'ensemble
Description
2-Bromo-2-methylpropanoyl chloride is an organic compound with the molecular formula C4H6BrClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Bromo-2-methylpropanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Polymer Chemistry: This compound is used in the preparation of polymers and copolymers through atom transfer radical polymerization (ATRP).
Biological Studies: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Mécanisme D'action
Target of Action
2-Bromo-2-methylpropanoyl chloride is primarily used as a reagent in organic synthesis . It is often used as a reactant in the synthesis of various organic compounds, serving as a source of 2-bromo-2-methylpropanoyl group .
Mode of Action
The compound acts as an electrophile in reactions, reacting with nucleophiles such as amines, alcohols, and carboxylic acids . The bromine atom in the compound is a good leaving group, which makes it susceptible to nucleophilic attack .
Biochemical Pathways
It can be used to modify biological molecules, potentially affecting their function and the biochemical pathways they are involved in .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely depend on factors such as its lipophilicity, water solubility, and chemical stability .
Result of Action
The primary result of the action of 2-Bromo-2-methylpropanoyl chloride is the formation of new organic compounds. The specific products depend on the reactants used in the synthesis .
Action Environment
The action of 2-Bromo-2-methylpropanoyl chloride can be influenced by various environmental factors. For example, the reaction rate can be affected by temperature, solvent, and the presence of catalysts . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .
Analyse Biochimique
Biochemical Properties
2-Bromo-2-methylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound can react with hydroxyl and amino groups present in proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability .
Cellular Effects
The effects of 2-Bromo-2-methylpropanoyl chloride on various types of cells and cellular processes are profound. It can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to acylate proteins can lead to changes in their activity, localization, and interactions with other cellular components. This can result in altered cell signaling, changes in gene expression patterns, and disruptions in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-2-methylpropanoyl chloride exerts its effects through acylation reactions. The compound can bind to nucleophilic sites on biomolecules, such as the hydroxyl and amino groups on proteins and enzymes. This binding leads to the formation of covalent bonds, resulting in the modification of the target biomolecule. These modifications can inhibit or activate enzyme activity, alter protein-protein interactions, and affect gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-2-methylpropanoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to 2-Bromo-2-methylpropanoyl chloride can lead to cumulative effects on cellular function, including persistent modifications of proteins and enzymes, which can result in long-term changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-2-methylpropanoyl chloride vary with different dosages in animal models. At low doses, the compound can cause mild modifications to proteins and enzymes, leading to subtle changes in cellular function. At higher doses, the compound can cause significant toxicity, including cell death and tissue damage. The threshold for these effects depends on the specific animal model and the route of administration .
Metabolic Pathways
2-Bromo-2-methylpropanoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and proteases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s reactivity makes it a versatile tool for studying metabolic pathways and enzyme function .
Transport and Distribution
Within cells and tissues, 2-Bromo-2-methylpropanoyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of the compound within tissues can affect its overall activity and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-2-methylpropanoyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylpropanoyl chloride can be synthesized through the reaction of 2-bromo-2-methylpropionic acid with thionyl chloride or oxalyl chloride. The reaction typically involves dissolving 2-bromo-2-methylpropionic acid in an organic solvent such as dichloromethane, followed by the addition of thionyl chloride or oxalyl chloride at low temperatures. The reaction mixture is then stirred and heated to complete the conversion .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-2-methylpropanoyl chloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropanoyl bromide: Similar in structure but contains a bromine atom instead of a chlorine atom.
2-Bromo-2-methylpropionic acid: The parent acid from which 2-Bromo-2-methylpropanoyl chloride is derived.
Uniqueness
2-Bromo-2-methylpropanoyl chloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to form a wide range of acylated products makes it a valuable reagent in various chemical transformations .
Propriétés
IUPAC Name |
2-bromo-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWOWKGBXOBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455369 | |
| Record name | 2-Bromo-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20469-89-0 | |
| Record name | 2-Bromo-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


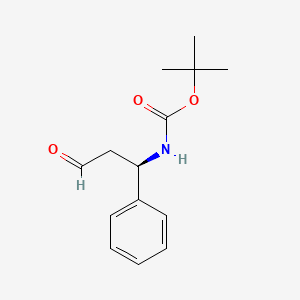
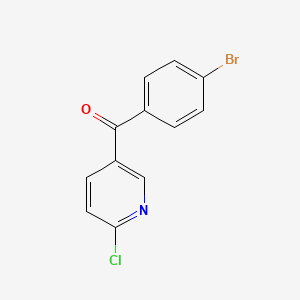
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
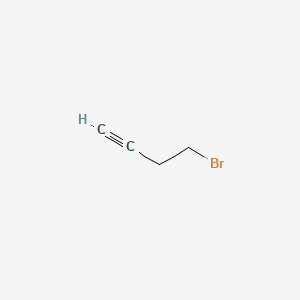
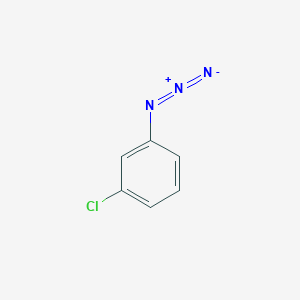
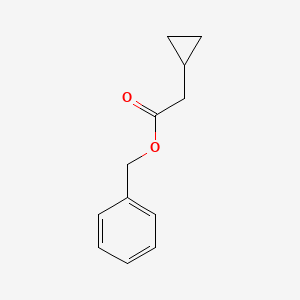
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
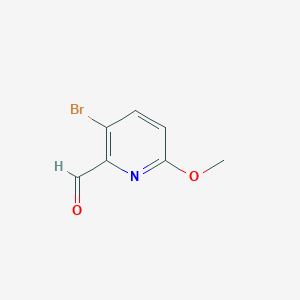
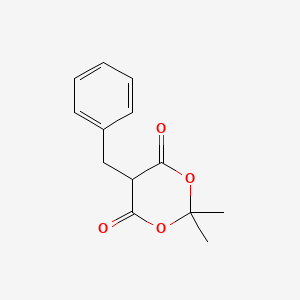
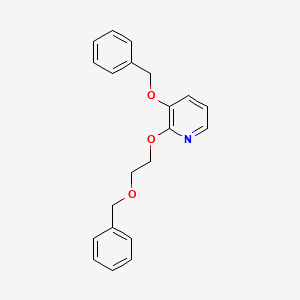
![2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran](/img/structure/B1278910.png)
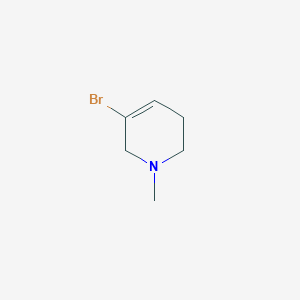
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
